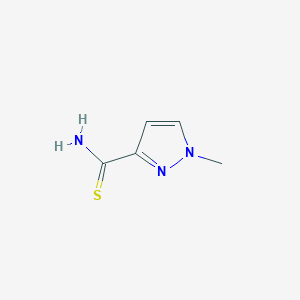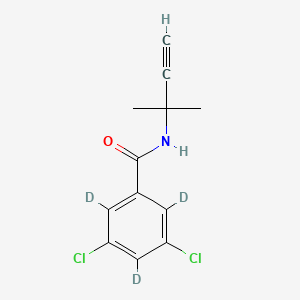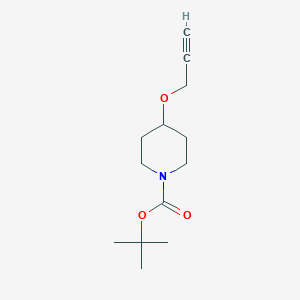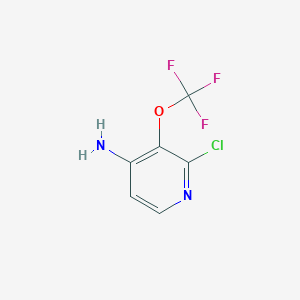
1-methyl-1H-Pyrazole-3-carbothioamide
Overview
Description
1-methyl-1H-Pyrazole-3-carbothioamide is a compound that is used for pharmaceutical testing . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of pyrazoles involves several methods. One such method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . A study also reported the synthesis of four novel 1H-pyrazole-3-carboxamide derivatives .Chemical Reactions Analysis
Pyrazoles undergo various chemical reactions. For instance, they can participate in Suzuki-Miyaura cross-coupling reactions and transesterification reactions . They can also react with dialkyl azodicarboxylates to form functionalized pyrazoles .Mechanism of Action
Target of Action
1-Methyl-1H-Pyrazole-3-Carbothioamide has been found to target Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively . Additionally, it has been suggested that the compound may act as a COX-2 inhibitor , which is an enzyme involved in inflammation and pain.
Mode of Action
The compound interacts with its targets by binding to their active sites. For instance, a molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that this compound may have a similar mode of action.
Biochemical Pathways
The compound affects the biochemical pathways of the targeted organisms. In the case of Leishmania aethiopica , the compound interferes with the organism’s survival and replication . As a COX-2 inhibitor , the compound blocks the production of pro-inflammatory prostaglandins , thereby reducing inflammation and pain.
Pharmacokinetics
The compound’s effectiveness againstLeishmania aethiopica and Plasmodium berghei suggests that it has sufficient bioavailability to exert its effects.
Result of Action
The compound has shown potent antileishmanial and antimalarial activities . Specifically, it displayed superior antipromastigote activity that was more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, it elicited better inhibition effects against Plasmodium berghei .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of similar compounds has been carried out at temperatures of 60-70°C . .
Advantages and Limitations for Lab Experiments
1-MCP-3 has several advantages for use in laboratory experiments. It is a potent inhibitor of protein-tyrosine phosphatases, and it can be used to study the regulation of gene expression in mammalian cells. In addition, 1-MCP-3 is relatively inexpensive and easy to synthesize. However, there are some limitations to the use of 1-MCP-3 in laboratory experiments. It is a synthetic compound, and its effects may not be the same as those of natural compounds. In addition, 1-MCP-3 is not stable under acidic conditions, and it is not suitable for use in long-term experiments.
Future Directions
1-MCP-3 has many potential future applications in scientific research. It could be used to study the regulation of cell growth and differentiation, as well as the regulation of gene expression in mammalian cells. In addition, 1-MCP-3 could be used to study the regulation of transcription factors and other proteins involved in the regulation of gene expression. Furthermore, 1-MCP-3 could be used to study the effects of protein-tyrosine phosphatases on cell signaling pathways. Finally, 1-MCP-3 could be used to study the effects of protein-tyrosine phosphatases on the development and progression of disease.
Scientific Research Applications
1-MCP-3 is used in a variety of scientific research applications. It is a potent inhibitor of protein-tyrosine phosphatases, and it has been used in studies of protein tyrosine kinase pathways and other signaling pathways in mammalian systems. 1-MCP-3 has also been used to study the regulation of cell growth and differentiation, as well as the regulation of gene expression in mammalian cells. In addition, 1-MCP-3 has been used to study the regulation of transcription factors and other proteins involved in the regulation of gene expression.
Safety and Hazards
properties
IUPAC Name |
1-methylpyrazole-3-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S/c1-8-3-2-4(7-8)5(6)9/h2-3H,1H3,(H2,6,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQSVYHNXHVJIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[Methyl(2,2,2-trichloroacetyl)amino]acetic acid](/img/structure/B3091908.png)


![(1R,4S,5S,8R,9R,12S,13S,16S)-5,9,17,17-Tetramethyl-8-[(2R,4E)-6-methylhepta-4,6-dien-2-yl]-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol](/img/structure/B3091946.png)



![tert-Butyl 2-methyl-3-{[3-(morpholin-4-yl)propyl]amino}propanoate](/img/structure/B3091977.png)
![[1-(3-Ethoxypropyl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol](/img/structure/B3091983.png)
![5-Chloro-3-{[3-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazole](/img/structure/B3091988.png)
![Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-(dimethylamino)cyclohexyl]-](/img/structure/B3092000.png)